Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a tert-butyl carbamate group and a 2-aminothiazole moiety
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate” are currently unknown. This compound is a chemical intermediate and its targets would depend on the final active pharmaceutical ingredient it is used to synthesize .
Mode of Action
The interaction with its targets and the resulting changes would be determined by the final compound it is used to produce .
Biochemical Pathways
The final compounds synthesized using this intermediate could potentially influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic profile of the final synthesized compound would provide insights into its bioavailability .
Result of Action
The effects would be determined by the final compound it is used to produce .
Action Environment
The action environment of “this compound” would depend on the final compound it is used to synthesize. Factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Thiazole Moiety: The 2-aminothiazole group can be introduced via a condensation reaction between a thioamide and a haloketone.
Attachment of the Tert-butyl Carbamate Group: The tert-butyl carbamate group is usually introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the piperidine ring or the thiazole moiety, potentially leading to the formation of dihydrothiazoles or reduced piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles or reduced piperidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Drug Development: It serves as a precursor in the development of drugs with improved pharmacokinetic and pharmacodynamic properties.
Industrial Applications: The compound is used in the synthesis of various intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Tert-butyl 4-(2-aminothiazol-4-yl)piperidine-1-carboxylate: can be compared with other similar compounds:
Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate: This compound features a phenyl group instead of a thiazole moiety, leading to different biological activities and applications.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar to the above compound, it has a phenyl group with an aminomethyl substitution, which affects its reactivity and use in drug development.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound has a hydroxyethyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of This compound lies in its 2-aminothiazole moiety, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVKCAMIECRTNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CSC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-84-8 | |
Record name | tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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